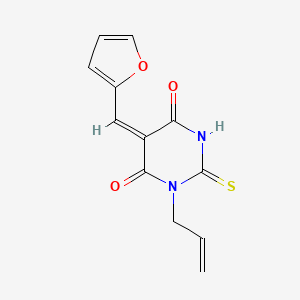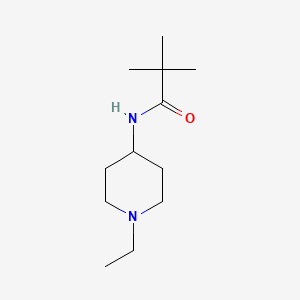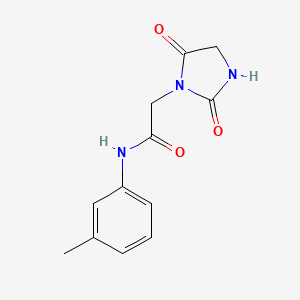
N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide
概要
説明
N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide: is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to an ethyl chain, which is further connected to a 4-fluorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexylthiol with ethylene oxide to form 2-cyclohexylsulfanylethanol.
Amidation Reaction: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Chemistry: N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide is used as a building block in the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry: In the material science industry, this compound can be used in the development of novel polymers or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The sulfur atom in the cyclohexylsulfanyl group may also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
- N-(2-cyclohexylsulfanylethyl)-2-phenylacetamide
- N-(2-cyclohexylsulfanylethyl)-2-naphthalenesulfonamide
- N-(2-cyclohexylsulfanylethyl)-4-methylpyrimidin-2-amine
Comparison: N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNOS/c16-13-8-6-12(7-9-13)15(18)17-10-11-19-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOXJIKLFKOAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide](/img/structure/B4791541.png)

![(6Z)-6-[(4-chlorophenyl)methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4791546.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B4791553.png)
![methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4791578.png)

![6-(2-FURYL)-N-(5-METHYL-2-PYRIDYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4791590.png)
![2-[4-(dimethylamino)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4791596.png)
![Ethyl 4-[(1,5-dimethylbenzimidazol-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B4791601.png)

![ethyl 4-(2-phenylethyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4791617.png)
